Cas no 2171671-10-4 (1-(2-formylpyridin-3-yl)azetidine-2-carboxamide)
1-(2-formylpyridin-3-yl)azetidine-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 1-(2-formylpyridin-3-yl)azetidine-2-carboxamide
- 2171671-10-4
- EN300-1282502
-
- Inchi: 1S/C10H11N3O2/c11-10(15)9-3-5-13(9)8-2-1-4-12-7(8)6-14/h1-2,4,6,9H,3,5H2,(H2,11,15)
- InChI Key: GPQUPTONYNKEEM-UHFFFAOYSA-N
- SMILES: O=C(C1CCN1C1=CC=CN=C1C=O)N
Computed Properties
- Exact Mass: 205.085126602g/mol
- Monoisotopic Mass: 205.085126602g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 269
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 76.3Ų
1-(2-formylpyridin-3-yl)azetidine-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1282502-50mg |
1-(2-formylpyridin-3-yl)azetidine-2-carboxamide |
2171671-10-4 | 50mg |
$948.0 | 2023-10-01 | ||
| Enamine | EN300-1282502-100mg |
1-(2-formylpyridin-3-yl)azetidine-2-carboxamide |
2171671-10-4 | 100mg |
$993.0 | 2023-10-01 | ||
| Enamine | EN300-1282502-250mg |
1-(2-formylpyridin-3-yl)azetidine-2-carboxamide |
2171671-10-4 | 250mg |
$1038.0 | 2023-10-01 | ||
| Enamine | EN300-1282502-500mg |
1-(2-formylpyridin-3-yl)azetidine-2-carboxamide |
2171671-10-4 | 500mg |
$1084.0 | 2023-10-01 | ||
| Enamine | EN300-1282502-1000mg |
1-(2-formylpyridin-3-yl)azetidine-2-carboxamide |
2171671-10-4 | 1000mg |
$1129.0 | 2023-10-01 | ||
| Enamine | EN300-1282502-2500mg |
1-(2-formylpyridin-3-yl)azetidine-2-carboxamide |
2171671-10-4 | 2500mg |
$2211.0 | 2023-10-01 | ||
| Enamine | EN300-1282502-5000mg |
1-(2-formylpyridin-3-yl)azetidine-2-carboxamide |
2171671-10-4 | 5000mg |
$3273.0 | 2023-10-01 | ||
| Enamine | EN300-1282502-10000mg |
1-(2-formylpyridin-3-yl)azetidine-2-carboxamide |
2171671-10-4 | 10000mg |
$4852.0 | 2023-10-01 | ||
| Enamine | EN300-1282502-0.05g |
1-(2-formylpyridin-3-yl)azetidine-2-carboxamide |
2171671-10-4 | 0.05g |
$1188.0 | 2023-06-07 | ||
| Enamine | EN300-1282502-0.1g |
1-(2-formylpyridin-3-yl)azetidine-2-carboxamide |
2171671-10-4 | 0.1g |
$1244.0 | 2023-06-07 |
1-(2-formylpyridin-3-yl)azetidine-2-carboxamide Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 1-(2-formylpyridin-3-yl)azetidine-2-carboxamide
Comprehensive Overview of 1-(2-formylpyridin-3-yl)azetidine-2-carboxamide (CAS No. 2171671-10-4): Structure, Applications, and Research Insights
The compound 1-(2-formylpyridin-3-yl)azetidine-2-carboxamide (CAS No. 2171671-10-4) is a heterocyclic organic molecule featuring a unique combination of pyridine and azetidine rings, coupled with a formyl group and a carboxamide functional group. This structural complexity makes it a subject of significant interest in pharmaceutical and agrochemical research. The presence of both azetidine and pyridine moieties contributes to its potential as a building block for drug discovery, particularly in the development of kinase inhibitors and enzyme modulators.
Recent studies highlight the growing demand for N-heterocyclic compounds like 1-(2-formylpyridin-3-yl)azetidine-2-carboxamide due to their versatility in medicinal chemistry. Researchers are exploring its role in targeting protein-protein interactions (PPIs), a hot topic in oncology and neurodegenerative disease therapeutics. The compound’s carboxamide group enhances hydrogen-bonding capabilities, a critical feature for improving binding affinity in drug design. This aligns with the industry’s focus on small-molecule therapeutics, a frequently searched term in AI-driven drug development platforms.
From a synthetic perspective, CAS No. 2171671-10-4 serves as an intermediate in multicomponent reactions (MCRs), which are gaining traction for their efficiency in generating diverse chemical libraries. Its formylpyridine segment is particularly valuable for click chemistry applications, a technique widely discussed in bioconjugation and drug delivery research. These attributes position the compound as a candidate for high-throughput screening (HTS), addressing the need for rapid hit identification in modern drug discovery pipelines.
Environmental and sustainability considerations are also shaping the discourse around such compounds. The push for green chemistry has led to innovations in catalytic methods for synthesizing azetidine derivatives, reducing waste and energy consumption. This resonates with the increasing search volume for eco-friendly synthesis and biodegradable intermediates in scientific literature. 1-(2-formylpyridin-3-yl)azetidine-2-carboxamide exemplifies how structural optimization can align with these principles while maintaining efficacy.
In summary, 1-(2-formylpyridin-3-yl)azetidine-2-carboxamide (CAS No. 2171671-10-4) represents a convergence of structural ingenuity and practical utility. Its relevance spans drug discovery, catalysis, and sustainable chemistry, making it a compelling subject for ongoing research. As the scientific community continues to explore heterocyclic scaffolds, this compound is poised to play a pivotal role in addressing unmet medical and industrial challenges.
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